PF-03550096 was developed by Pfizer as part of their research into cannabinoid receptor ligands. It falls under the category of synthetic cannabinoids, which are designed to mimic the effects of naturally occurring cannabinoids found in the cannabis plant. The compound is classified as a selective agonist for the CB2 receptor, distinguishing it from other cannabinoids that may interact with both CB1 and CB2 receptors.
The synthesis of PF-03550096 involves several key steps:
In an industrial context, the production of PF-03550096 would focus on optimizing reaction conditions such as temperature, pressure, and solvent choice to enhance efficiency. Large-scale synthesis may also involve automated systems for monitoring reaction progress and quality control.
PF-03550096 has a complex molecular structure characterized by its benzimidazole backbone. The molecular formula is CHNO, with a molecular weight of approximately 284.36 g/mol.
The structure can be described as follows:
The structural representation of PF-03550096 can be visualized using chemical drawing software or databases that provide 3D models based on its molecular formula.
PF-03550096 can participate in various chemical reactions:
PF-03550096 acts primarily through selective agonism at the CB2 receptor, which is predominantly expressed in immune cells. Upon binding, it triggers intracellular signaling pathways that modulate pain perception and inflammatory responses.
The mechanism involves:
Relevant data regarding melting point, boiling point, and specific heat capacity should be consulted from chemical databases for precise values.
PF-03550096 has significant scientific uses primarily in pharmacology:
CAS No.: 64199-88-8
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2